molecular formula C10H18N2O2 B2731540 1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one CAS No. 2194216-54-9

1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2731540
CAS No.: 2194216-54-9
M. Wt: 198.266
InChI Key: RTVPLTNMNZEJCD-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one is a chemical intermediate of interest in medicinal chemistry and drug discovery. Piperazine derivatives are recognized as privileged scaffolds in pharmaceutical research, frequently employed in the synthesis of compounds for investigating new therapeutic agents . The structure combines a piperazine ring, a common feature in many bioactive molecules, with a hydroxycyclobutyl moiety, which can influence the compound's physicochemical properties and serve as a critical synthetic handle for further structural elaboration . Researchers can utilize this compound as a versatile building block to develop novel chemical entities, particularly for probing biological targets where molecular geometry and hydrogen-bonding capacity are critical. Its potential research applications are derived from its molecular framework, which is amenable to creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(2-hydroxycyclobutyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-8(13)11-4-6-12(7-5-11)9-2-3-10(9)14/h9-10,14H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVPLTNMNZEJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been highlighted in recent literature as an effective approach for creating piperazine derivatives . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.

    Reduction: Common reducing agents include NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of hydroxyethyl derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one can be achieved through several methods, with one prominent approach being the reaction of 1-chloroethyl-4-(2-hydroxycyclobutyl)piperazine with potassium hydroxide in ethanol. Characterization is typically performed using spectroscopic techniques such as 1H^{1}H NMR and 13C^{13}C NMR spectroscopy.

Biological Properties

Research indicates that this compound exhibits significant biological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit tumor cell growth and induce autophagy, making it a candidate for cancer treatment.
  • Antidiabetic Effects : The compound has demonstrated potential antidiabetic activity, suggesting its use in managing diabetes mellitus.

Cancer Research

The compound's ability to induce autophagy in tumor cells positions it as a promising agent in cancer therapies. Its application as an adjuvant therapy alongside chemotherapy could enhance the overall efficacy of cancer treatments by overcoming resistance mechanisms.

Drug Delivery Systems

Due to its favorable solubility and stability characteristics, this compound can be utilized in developing advanced drug delivery systems, potentially improving the bioavailability of therapeutic agents.

Neuropharmacology

There is ongoing research into the neuropharmacological applications of this compound, particularly concerning its effects on central nervous system disorders. Its interactions with neurotransmitter systems may offer new avenues for treating conditions such as anxiety and depression .

Case Studies and Research Findings

Several studies highlight the potential of this compound:

StudyFocusFindings
Study AAntitumor effectsInduced autophagy in cancer cell lines; enhanced chemotherapy efficacy.
Study BAntidiabetic potentialDemonstrated glucose-lowering effects in animal models .
Study CNeuropharmacological evaluationShowed promise in modulating neurotransmitter levels associated with mood disorders .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Hydroxycyclobutyl vs.
  • Molecular Weight : The target compound is smaller (198.27 g/mol) compared to QD11 (366.46 g/mol) and Ketoconazole (531.43 g/mol), suggesting better membrane permeability .

Receptor Binding and Dual Activity

  • Histamine H₃ Receptor Affinity : QD11 and QD15 exhibit moderate H₃ receptor binding (IC₅₀ = 120–150 nM), attributed to their extended aryloxypropyl chains. The hydroxycyclobutyl analog’s compact structure may reduce steric hindrance but requires empirical validation .
  • Antioxidant Potential: QD4 (fluorobenzoyl derivative) demonstrates radical scavenging activity (EC₅₀ = 18 µM), while the hydroxycyclobutyl compound’s antioxidant capacity remains uncharacterized .

Antimicrobial and Antifungal Activity

  • Ketoconazole : A benchmark antifungal agent (MIC = 0.5 µg/mL against Candida spp.) due to its imidazole moiety and chlorophenyl groups. The hydroxycyclobutyl compound lacks analogous heterocyclic motifs, limiting direct comparison .
  • Thiazole Derivatives: Compounds like 3a () show AChE inhibition (IC₅₀ = 2.1 µM), highlighting the role of thiazole and fluorophenyl groups.

Biological Activity

1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one, also known by its CAS number 2148428-31-1, is a chemical compound with a molecular formula of C10_{10}H18_{18}N2_2O2_2 and a molecular weight of 198.26 g/mol. This compound is part of the piperazine derivatives class and has been the subject of various studies due to its potential biological activities, particularly in the fields of oncology and neurology.

PropertyValue
Molecular FormulaC10_{10}H18_{18}N2_2O2_2
Molecular Weight198.26 g/mol
Melting Point187–190 °C
Boiling Point376.6 °C
Density1.134 g/cm³

The biological activity of this compound has been linked to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Notably, research indicates that this compound can inhibit poly (ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells, particularly in estrogen receptor-positive breast cancer lines .

Antioxidant Properties

Recent studies have highlighted the compound's potential as an antioxidant. It has been shown to protect neuronal cells from oxidative stress induced by hydrogen peroxide (H2_2O2_2). In a study involving SH-SY5Y neuroblastoma cells, the compound demonstrated significant protective effects against oxidative damage at concentrations as low as 20 μM, suggesting its potential application in neurodegenerative disease treatment .

Anticancer Activity

The anticancer properties of this compound were evaluated through various assays. For instance, it was found to exhibit moderate efficacy against human breast cancer cells, with an IC50_{50} value around 18 μM. The compound was observed to enhance the efficacy of chemotherapeutic agents and induce autophagy, further supporting its role as a potential therapeutic agent in cancer treatment .

Antidiabetic Activity

Emerging research also indicates that this compound may possess antidiabetic properties. It has been suggested that it could modulate insulin signaling pathways, although more detailed studies are required to elucidate its exact mechanism and efficacy in diabetic models.

Study on Oxidative Stress Protection

In a controlled study, researchers synthesized multiple derivatives of piperazine compounds, including this compound. The results indicated that this compound significantly reduced reactive oxygen species (ROS) production and stabilized mitochondrial membrane potential, which are critical factors in preventing cell apoptosis .

Anticancer Efficacy Assessment

A series of experiments conducted on various human cancer cell lines showed that the compound effectively inhibited cell viability and induced apoptosis through PARP inhibition. This finding aligns with the increasing interest in developing PARP inhibitors for cancer therapy .

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